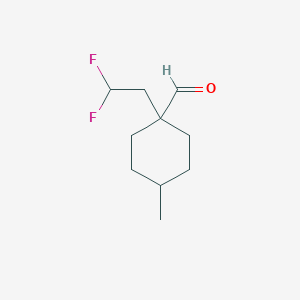
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring attached to a propan-1-amine group The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the reaction of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazoles often involve scalable one-pot syntheses. For instance, amidoximes can be reacted with various carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This method is advantageous due to its efficiency and the ability to produce large quantities of the desired product.
化学反応の分析
Types of Reactions: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI) and other halogen-based oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazolium salts, while reduction can produce various reduced heterocycles .
科学的研究の応用
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups such as amides or esters. This allows the compound to interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its stability and bioactivity.
Uniqueness: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The 1,2,4-oxadiazole ring is less aromatic compared to other oxadiazole isomers, making it more reactive and versatile in synthetic applications .
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
3-(1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2 |
InChIキー |
LCEQBRYPGBYHPW-UHFFFAOYSA-N |
正規SMILES |
C1=NOC(=N1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
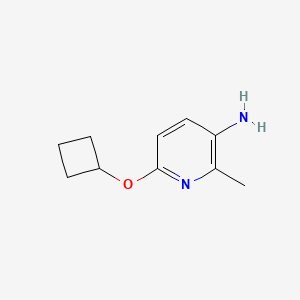
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
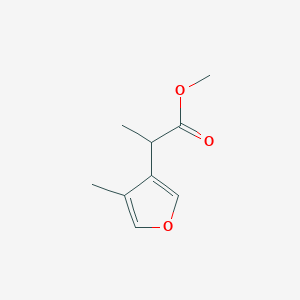
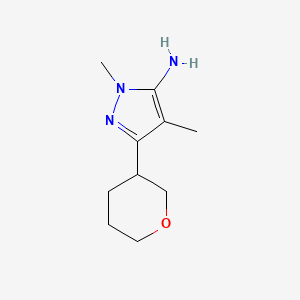
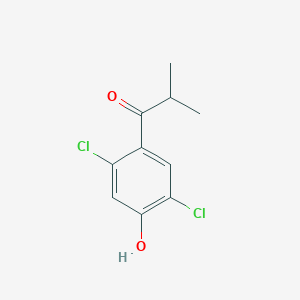

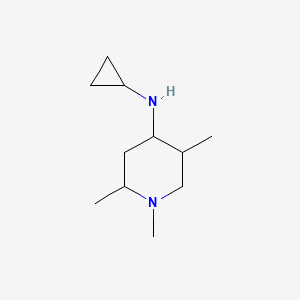


![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine](/img/structure/B13315945.png)
